molecular formula C13H13NOS B2374573 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one CAS No. 54001-03-5

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one

Cat. No.: B2374573
CAS No.: 54001-03-5
M. Wt: 231.31
InChI Key: DZVDZLFPXREJEC-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group and a phenyl group, making it a unique and interesting molecule for various scientific applications.

Preparation Methods

The synthesis of 1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one typically involves the reaction of 4-methylacetophenone with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

1-[4-Methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethan-1-one can be compared with other thiazole derivatives, such as:

    4-Methylthiazole: A simpler thiazole derivative with antimicrobial properties.

    2-Aminothiazole: Known for its use in the synthesis of various pharmaceuticals.

    Thiazole-4-carboxylic acid: Used as an intermediate in organic synthesis and has potential biological activities.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-8-4-6-11(7-5-8)13-14-9(2)12(16-13)10(3)15/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVDZLFPXREJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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